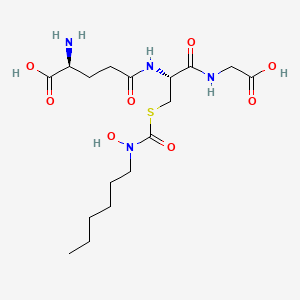

S-(N-hexyl-N-hydroxycarbamoyl)glutathione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

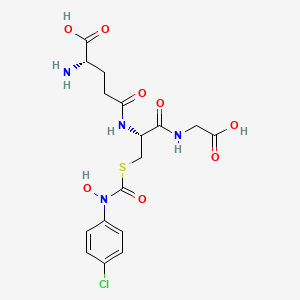

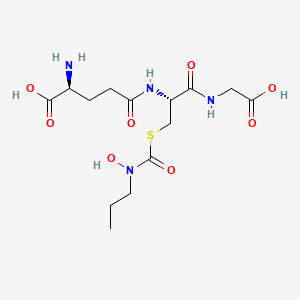

S-(N-hexyl-N-hydroxycarbamoyl)glutathione is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its role as an inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of metabolism that can be toxic to cells . The unique structure of this compound allows it to interact with the active site of glyoxalase I, making it a valuable tool in biochemical research and potential therapeutic applications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von S-(N-Hexyl-N-hydroxycarbamoyl)glutathion beinhaltet typischerweise die Reaktion von Glutathion mit Hexylisocyanat und Hydroxylamin . Die Reaktion wird in einem wässrigen Medium bei einem kontrollierten pH-Wert durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess kann wie folgt zusammengefasst werden:

- Glutathion in Wasser lösen und den pH-Wert auf etwa 7,5 einstellen.

- Hexylisocyanat zu der Lösung geben und für einen bestimmten Zeitraum rühren.

- Hydroxylamin zu der Reaktionsmischung geben und weiter rühren, bis die Reaktion abgeschlossen ist.

- Das Produkt mit chromatographischen Verfahren reinigen, um S-(N-Hexyl-N-hydroxycarbamoyl)glutathion in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von S-(N-Hexyl-N-hydroxycarbamoyl)glutathion folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die kontinuierliche Überwachung der Reaktionsbedingungen, um eine konstante Produktqualität zu gewährleisten. Die Reinigungsschritte können großtechnische Chromatographie- und Kristallisationstechniken umfassen, um die gewünschte Reinheit und Ausbeute zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

S-(N-Hexyl-N-hydroxycarbamoyl)glutathion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Disulfidbrücken zu bilden, die ihre inhibitorische Aktivität beeinträchtigen können.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und die Verbindung in ihre aktive Form zurückführen.

Substitution: Die Hydroxylamingruppe kann an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Alkylierungsmittel unter kontrollierten pH-Wert- und Temperaturbedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Disulfidverbrückte Dimere von S-(N-Hexyl-N-hydroxycarbamoyl)glutathion.

Reduktion: Monomeres S-(N-Hexyl-N-hydroxycarbamoyl)glutathion.

Substitution: Alkylierte Derivate mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

S-(N-Hexyl-N-hydroxycarbamoyl)glutathion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Industrie: Verwendet bei der Entwicklung biochemischer Assays und als Referenzstandard in der analytischen Chemie.

Wirkmechanismus

S-(N-Hexyl-N-hydroxycarbamoyl)glutathion entfaltet seine Wirkungen durch Bindung an das aktive Zentrum der Glyoxalase I, wodurch ihre Aktivität gehemmt wird. Diese Hemmung verhindert die Umwandlung von Methylglyoxal zu S-D-Laktoylglutathion und reduziert so die Entgiftung von Methylglyoxal . Die Verbindung interagiert mit wichtigen Aminosäureresten im aktiven Zentrum und bildet stabile Komplexe, die die katalytische Funktion des Enzyms blockieren .

Wirkmechanismus

S-(N-hexyl-N-hydroxycarbamoyl)glutathione exerts its effects by binding to the active site of glyoxalase I, inhibiting its activity. This inhibition prevents the conversion of methylglyoxal to S-D-lactoylglutathione, thereby reducing the detoxification of methylglyoxal . The compound interacts with key amino acid residues in the active site, forming stable complexes that block the enzyme’s catalytic function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

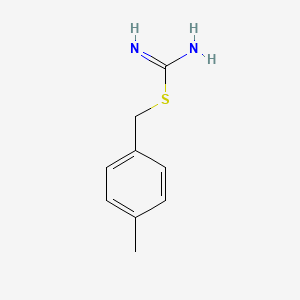

S-(N-Aryl-N-hydroxycarbamoyl)glutathion: Ähnliche Struktur, aber mit einer Arylgruppe anstelle einer Hexylgruppe.

S-(N-Methyl-N-hydroxycarbamoyl)glutathion: Enthält eine Methylgruppe anstelle einer Hexylgruppe.

S-(N-Iodphenyl-N-hydroxycarbamoyl)glutathion: Besitzt eine Iodphenylgruppe, die andere Bindungseigenschaften bietet.

Einzigartigkeit

S-(N-Hexyl-N-hydroxycarbamoyl)glutathion ist einzigartig aufgrund seiner Hexylgruppe, die seine hydrophoben Wechselwirkungen mit dem aktiven Zentrum der Glyoxalase I verstärkt. Dieses Strukturmerkmal trägt zu seiner hohen inhibitorischen Potenz und Spezifität im Vergleich zu anderen ähnlichen Verbindungen bei .

Eigenschaften

Molekularformel |

C17H30N4O8S |

|---|---|

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hexyl(hydroxy)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H30N4O8S/c1-2-3-4-5-8-21(29)17(28)30-10-12(15(25)19-9-14(23)24)20-13(22)7-6-11(18)16(26)27/h11-12,29H,2-10,18H2,1H3,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t11-,12-/m0/s1 |

InChI-Schlüssel |

VKRQPFKVQRNOCI-RYUDHWBXSA-N |

Isomerische SMILES |

CCCCCCN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

Kanonische SMILES |

CCCCCCN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-azabicyclo[2.2.2]octan-3-yl)-1-(N,N'-dicyclohexylcarbamimidoyl)-1-[(4-naphthalen-1-ylphenyl)methyl]urea](/img/structure/B10853055.png)

![N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide](/img/structure/B10853059.png)

![2-[[4-[2-[1-[(3-Chlorophenyl)methyl]cyclohex-2-en-1-yl]ethoxy]phenyl]methyl]guanidine](/img/structure/B10853069.png)